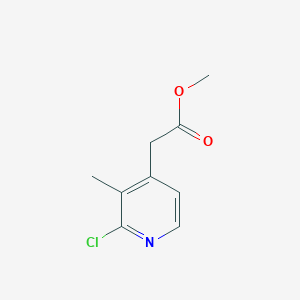
Methyl2-(2-chloro-3-methylpyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(2-chloro-3-methylpyridin-4-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(2-chloro-3-methylpyridin-4-yl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(2-chloro-3-methylpyridin-4-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Types of Reactions:
Substitution Reactions: The chlorine atom in the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Major Products:
Substitution Reactions: Various substituted pyridine derivatives.
Hydrolysis: 2-(2-chloro-3-methylpyridin-4-yl)acetic acid and methanol.
Reduction: 2-(2-chloro-3-methylpyridin-4-yl)ethanol.
Scientific Research Applications
Methyl2-(2-chloro-3-methylpyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl2-(2-chloro-3-methylpyridin-4-yl)acetate depends on its specific application. In general, the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The chlorine and methyl substituents on the pyridine ring can influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Ethyl2-(2-chloro-3-methylpyridin-4-yl)acetate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl2-(2-chloro-4-methylpyridin-3-yl)acetate: Similar structure with the chlorine and methyl groups on different positions of the pyridine ring.
Uniqueness: Methyl2-(2-chloro-3-methylpyridin-4-yl)acetate is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which can influence its chemical reactivity and potential applications. The presence of the ester group also provides versatility in chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 2-(2-chloro-3-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-6-7(5-8(12)13-2)3-4-11-9(6)10/h3-4H,5H2,1-2H3 |
InChI Key |
AXZCAQXBCUUKSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















